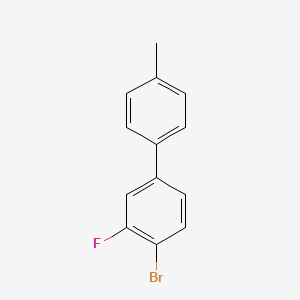![molecular formula C12H16FNO4S B6196856 tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate CAS No. 2751615-65-1](/img/no-structure.png)
tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate: is a chemical compound with the molecular formula C12H16FNO4S and a molecular weight of 289.3 g/mol. This compound is known for its unique properties and has garnered significant interest in various fields of research and industry.
Métodos De Preparación
The synthesis of tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate involves several steps. One common method includes the reaction of tert-butyl N-methylcarbamate with 3-(fluorosulfonyl)phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide, leading to the formation of corresponding ether derivatives.
Aplicaciones Científicas De Investigación
tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, leading to the disruption of essential biochemical processes. This inhibition can result in various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate can be compared with other similar compounds, such as:
tert-butyl N-[3-(chlorosulfonyl)phenyl]-N-methylcarbamate: This compound has a similar structure but contains a chlorosulfonyl group instead of a fluorosulfonyl group. The presence of chlorine can lead to different reactivity and biological activities.
tert-butyl N-[3-(methylsulfonyl)phenyl]-N-methylcarbamate: This compound contains a methylsulfonyl group, which can also affect its chemical and biological properties.
tert-butyl N-[3-(bromosulfonyl)phenyl]-N-methylcarbamate:
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate involves the reaction of tert-butyl N-methylcarbamate with 3-(fluorosulfonyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "tert-butyl N-methylcarbamate", "3-(fluorosulfonyl)aniline", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-methylcarbamate in a dry solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir for 10-15 minutes.", "Step 3: Add 3-(fluorosulfonyl)aniline to the reaction mixture and stir for 12-24 hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate.", "Step 5: Purify the product by column chromatography or recrystallization to obtain tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate as a white solid." ] } | |
Número CAS |
2751615-65-1 |
Fórmula molecular |
C12H16FNO4S |
Peso molecular |
289.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



